molecular formula C8H8O3 B12376421 MethylSalicylate-d3

MethylSalicylate-d3

Cat. No.: B12376421
M. Wt: 155.17 g/mol
InChI Key: OSWPMRLSEDHDFF-FIBGUPNXSA-N
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Description

MethylSalicylate-d3 is a deuterium-labeled analog of methyl salicylate, a well-characterized compound with a history of use as a topical analgesic and flavoring agent . This stable isotope, where three hydrogen atoms are replaced with deuterium, is designed for use as an internal standard in mass spectrometry-based quantitative analyses, enabling precise and accurate measurement of the native compound in complex biological matrices . Its primary research value lies in advanced analytical chemistry and biochemistry, facilitating studies on the pharmacokinetics, bioavailability, and metabolic fate of methyl salicylate. Methyl salicylate is known to be hydrolyzed to salicylic acid, a process that can be meticulously traced using the deuterated form to understand metabolic pathways and rates . Furthermore, methyl salicylate itself has documented roles in plant biology, functioning as a volatile signaling molecule in systemic acquired resistance . The use of this compound allows researchers to probe these mechanisms without interference from endogenous levels of the compound. This chemical is strictly for research applications and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8O3

Molecular Weight

155.17 g/mol

IUPAC Name

trideuteriomethyl 2-hydroxybenzoate

InChI

InChI=1S/C8H8O3/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,9H,1H3/i1D3

InChI Key

OSWPMRLSEDHDFF-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)C1=CC=CC=C1O

Canonical SMILES

COC(=O)C1=CC=CC=C1O

Origin of Product

United States

Physicochemical Properties of Methyl Salicylate D3

The key physicochemical properties of Methyl Salicylate-d3 are summarized in the table below. These properties are essential for its application in analytical chemistry.

PropertyValue
Chemical Formula C₈H₅D₃O₃
Molecular Weight 155.17 g/mol sigmaaldrich.com
InChI Key OSWPMRLSEDHDFF-FIBGUPNXSA-N sigmaaldrich.com
Physical State Liquid nih.gov
Appearance Colorless to yellowish or reddish oily liquid nih.gov
Odor Characteristic odor of wintergreen nih.gov
Storage Temperature 2-8 °C sigmaaldrich.com

Synthesis of Methyl Salicylate D3

The synthesis of Methyl Salicylate-d3 typically involves the esterification of salicylic (B10762653) acid with a deuterated form of methanol, specifically methanol-d3 (B56482) (CD₃OH). This reaction is an adaptation of the well-established Fischer esterification method used for producing non-deuterated methyl salicylate (B1505791). scribd.comuomustansiriyah.edu.iq

The general synthetic route can be described as follows:

Esterification : Salicylic acid is reacted with methanol-d3 in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). chemicalbook.comgoogle.com The mixture is heated to reflux to drive the reaction towards the formation of the ester. uomustansiriyah.edu.iqgoogle.com

Neutralization and Washing : After the reaction is complete, the mixture is cooled. The excess acid is neutralized, typically with a sodium carbonate solution. The organic layer containing the product is then washed to remove any remaining impurities. google.com

Distillation : The final step involves the purification of Methyl Salicylate-d3 by distillation under reduced pressure to yield the pure compound. google.com

The use of deuterated reagents, like methanol-d3, is a common strategy for preparing deuterium-labeled compounds. simsonpharma.com

Analytical Methods for Characterization and Quantification

Several analytical techniques are employed for the characterization and quantification of Methyl Salicylate-d3. These methods are crucial for its use as an internal standard and for its detection in various matrices.

Mass Spectrometry (MS) : Coupled with liquid chromatography (LC-MS/MS), this is a primary technique for the highly sensitive and specific quantification of Methyl Salicylate-d3. coresta.org In this method, d4-Methyl Salicylate (B1505791) (a related deuterated variant) has been used as an internal standard to quantify methyl salicylate in human plasma. coresta.org The distinct mass of the deuterated compound allows it to be easily differentiated from its non-deuterated counterpart. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for confirming the structure of Methyl Salicylate-d3 and verifying the position of the deuterium (B1214612) labels. scielo.org.mxnih.gov Deuterated solvents are commonly used in NMR to avoid interference from the solvent's hydrogen signals. wikipedia.org

Infrared (IR) Spectroscopy : IR spectroscopy can also be used to characterize Methyl Salicylate-d3. The C-D bond vibrations appear at different frequencies compared to C-H bonds, providing evidence of successful deuteration. scielo.org.mx

Metabolic and Environmental Transformation Studies

Environmental Transformation

Scientific literature obtained through targeted searches did not yield specific experimental or theoretical data on the environmental lifetime and kinetic parameters for Methyl Salicylate-d3. The degradation and transformation of compounds in the environment are primarily determined by their reactions with atmospheric oxidants and their photolytic stability. For aromatic compounds, key kinetic parameters include the rate coefficients for reactions with hydroxyl radicals (OH), nitrate radicals (NO₃), chlorine atoms (Cl), and ozone (O₃). These parameters are essential for calculating the atmospheric lifetime of a compound, which indicates its persistence and potential for long-range transport.

While extensive research has been conducted on the non-deuterated isotopologue, Methyl Salicylate (B1505791), providing detailed kinetic data and estimated atmospheric lifetimes, equivalent studies for Methyl Salicylate-d3 are not available in the reviewed literature. doi.orgnih.gov Theoretical studies and simulation chamber experiments are typically employed to determine these values. doi.orgrsc.org Such research would be necessary to quantify the specific impact of deuterium (B1214612) substitution on the reactivity and, consequently, the environmental persistence of the molecule. Without such studies, a quantitative assessment of the environmental lifetime and kinetic parameters for Methyl Salicylate-d3 cannot be provided.

Data Tables

The following tables are structured to present key kinetic parameters and the resulting environmental lifetime of Methyl Salicylate-d3. However, due to the absence of specific data in the scientific literature for this deuterated compound, the tables remain unpopulated.

Table 1: Reaction Rate Coefficients for Methyl Salicylate-d3 with Atmospheric Oxidants No specific data available for Methyl Salicylate-d3.

Reactant Rate Coefficient (cm³ molecule⁻¹ s⁻¹) Temperature (K)
OH Radical Data not available Data not available
NO₃ Radical Data not available Data not available
Cl Atom Data not available Data not available

Table 2: Estimated Atmospheric Lifetime of Methyl Salicylate-d3 No specific data available for Methyl Salicylate-d3.

Parameter Value Notes
Tropospheric Lifetime Data not available Dependent on concentrations of OH, NO₃, O₃, and Cl.
Photolysis Lifetime Data not available Contribution from photolysis is considered negligible for the non-deuterated analogue.

Emerging Research Applications of Deuterated Methyl Salicylate

Role as Chemical Probes in Plant-Environment Interactions

Methyl salicylate (B1505791) is a key signaling molecule in plants, involved in processes like systemic acquired resistance (SAR), where a localized infection triggers a plant-wide defense response. medchemexpress.comfrontiersin.orgslu.se The volatile nature of methyl salicylate allows it to act as an airborne signal, alerting neighboring plants to potential threats. blt-imaging.comnih.gov The use of deuterated methyl salicylate, specifically Methyl Salicylate-d3, provides researchers with a powerful tool to trace the movement and transformation of this important signal within and between plants. frontiersin.org

By introducing Methyl Salicylate-d3 into a plant system, scientists can distinguish it from the naturally produced, non-deuterated methyl salicylate. This allows for precise tracking of its uptake, transport, and conversion to salicylic (B10762653) acid, the active defense compound. frontiersin.orgslu.seoup.com Such studies are crucial for understanding the intricate communication networks that plants use to defend themselves against pathogens and herbivores. frontiersin.orgmdpi.com For instance, research has shown that exposing barley plants to methyl salicylate can negatively affect aphid host selection and feeding behavior, highlighting its potential in sustainable pest management. frontiersin.orgslu.se The ability to use labeled compounds like Methyl Salicylate-d3 helps to elucidate the specific mechanisms behind these plant defense responses. frontiersin.org

Development of Advanced Analytical Standards for Complex Research Matrices

In analytical chemistry, particularly in techniques like mass spectrometry (MS), internal standards are essential for accurate quantification of target analytes. cerilliant.comscioninstruments.com Deuterated compounds, such as Methyl Salicylate-d3, are considered ideal internal standards because they are chemically almost identical to their non-deuterated counterparts but have a different mass. clearsynth.comclearsynth.comaptochem.com This mass difference allows the standard to be easily distinguished from the analyte in a mass spectrometer, while its similar chemical behavior ensures that it experiences the same variations during sample preparation and analysis. cerilliant.comaptochem.com

The use of Methyl Salicylate-d3 as an internal standard is particularly valuable when analyzing complex biological or environmental samples, often referred to as complex research matrices. cerilliant.comclearsynth.com These matrices can contain numerous other compounds that may interfere with the analysis, a phenomenon known as the "matrix effect." clearsynth.com A deuterated internal standard co-elutes with the analyte during chromatographic separation and experiences similar ionization suppression or enhancement in the mass spectrometer, thereby compensating for these matrix effects and leading to more accurate and reliable quantitative results. clearsynth.comaptochem.com

Table 1: Properties of Ideal Internal Standards for Mass Spectrometry

Characteristic Description Relevance of Methyl Salicylate-d3
Chemical Similarity Behaves identically to the analyte during sample preparation and analysis. cerilliant.comscioninstruments.comAs a deuterated analog, it has nearly identical chemical properties to methyl salicylate. clearsynth.com
Mass Difference Sufficiently different mass to be distinguished from the analyte by the mass spectrometer. aptochem.comThe deuterium (B1214612) atoms provide a clear mass shift.
Co-elution Elutes at the same time as the analyte in chromatography. aptochem.comEnsures it is subjected to the same matrix effects at the same time.
Isotopic Purity High percentage of the deuterated form with minimal presence of the non-deuterated version. cerilliant.comCrucial for preventing interference with the analyte signal.

Mechanistic Studies of Chemical and Biochemical Processes

The substitution of hydrogen with deuterium can affect the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). portico.orgscielo.org.mxnih.gov This effect arises because the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond, requiring more energy to break. portico.org By comparing the reaction rates of a deuterated compound like Methyl Salicylate-d3 with its non-deuterated form, researchers can gain valuable insights into the reaction mechanism, particularly the rate-determining step. portico.orgnih.gov

If the breaking of a C-H bond is the slowest step in a reaction, replacing that hydrogen with deuterium will significantly slow down the reaction. portico.org This primary KIE can help to identify which bonds are broken during the transition state of a reaction. osti.gov For example, studies on the Claisen rearrangement of allyl phenyl ether, a reaction mechanistically related to processes involving salicylate structures, have utilized deuterated analogs to probe the structure of the transition state. osti.gov Similarly, Methyl Salicylate-d3 can be used to investigate the mechanisms of enzymatic reactions where methyl salicylate is a substrate, such as its conversion to salicylic acid by esterases. oup.com Understanding these mechanisms at a molecular level is fundamental to fields ranging from drug metabolism to environmental science. cdnsciencepub.comnih.gov

Future Directions in Isotope-Labeled Compound Research

The field of isotope-labeled compounds is continuously evolving, with ongoing efforts to develop more efficient and precise methods for their synthesis and application. adesisinc.commusechem.comnumberanalytics.comresearchgate.net Future research involving deuterated compounds like Methyl Salicylate-d3 is likely to focus on several key areas:

Advanced Synthetic Methodologies: The development of novel, cost-effective, and environmentally friendly methods for synthesizing deuterated compounds is a major focus. adesisinc.comxmu.edu.cnnih.govresearchgate.net This includes the use of techniques like flow chemistry and electrochemical deuteration to improve efficiency and scalability. adesisinc.comresearchgate.net

Expanding Applications in Metabolomics and Proteomics: Isotope labeling is a cornerstone of metabolomics and proteomics research, enabling the tracing of metabolic pathways and the quantification of proteins. silantes.comnumberanalytics.comnih.govnih.gov The use of compounds like Methyl Salicylate-d3 will continue to be integral to studies investigating cellular metabolism and protein dynamics in response to various stimuli. silantes.comnih.gov

Drug Discovery and Development: The "deuterium switch" approach, where hydrogen atoms in a drug molecule are replaced with deuterium to improve its pharmacokinetic properties, has gained significant traction. nih.govmusechem.com While not directly a therapeutic agent itself, the study of deuterated compounds like Methyl Salicylate-d3 contributes to the broader understanding of isotope effects that underpins this area of drug development. cdnsciencepub.comnih.govmusechem.comresearchgate.net

Enhanced Analytical Precision: As analytical instruments become more sensitive, the demand for high-purity, well-characterized isotope-labeled standards will increase. adesisinc.comnumberanalytics.com The continued development and application of these standards will be crucial for achieving the high levels of accuracy and precision required in fields such as clinical diagnostics and environmental monitoring. clearsynth.comadesisinc.com

The ongoing innovation in the synthesis and application of isotope-labeled compounds promises to open up new avenues for research, providing scientists with ever more powerful tools to investigate complex chemical and biological systems. adesisinc.commusechem.com

Q & A

Q. What steps mitigate bias in studies comparing deuterated vs. non-deuterated methyl salicylate bioactivity?

  • Methodological Answer :
  • Use double-blinded protocols for sample handling and data analysis.
  • Pre-register study designs (e.g., on Open Science Framework) to avoid HARKing (Hypothesizing After Results are Known).
  • Perform power analyses to ensure sample sizes are sufficient to detect isotopic effects .

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